molecular formula C21H26N4O B2415815 5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896831-44-0

5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2415815
CAS RN: 896831-44-0
M. Wt: 350.466
InChI Key: YTURWVZENTXXPJ-UHFFFAOYSA-N
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Description

5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H26N4O and its molecular weight is 350.466. The purity is usually 95%.
BenchChem offers high-quality 5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, including cyclocondensation reactions, with their structures fully characterized using techniques like NMR, IR, and HRMS. For instance, a study detailed the synthesis of new pyrazole and pyrazolopyrimidine derivatives, emphasizing their antibacterial activities. These compounds were synthesized by treating 5-aminopyrazole-4-carbonitriles with formamide and other reagents, demonstrating significant reactivity towards cyclic anhydrides and primary amines, leading to various pyrazolo[1,5-a]pyrimidine derivatives (Rahmouni et al., 2014).

Biological Activities

  • Antibacterial and Antifungal Properties

    Certain synthesized pyrazolo[1,5-a]pyrimidine compounds have demonstrated significant antibacterial and antifungal activities. For example, derivatives exhibited good antifungal abilities against phytopathogenic fungi, indicating potential for agricultural applications (Zhang et al., 2016).

  • Antitumor Activities

    The structural modification of pyrazolo[1,5-a]pyrimidines has been linked to antiinflammatory properties with some derivatives showing potential in cancer treatment due to their cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).

  • Inhibition of Mycobacterial ATP Synthase

    New pyrazolo[1,5-a]pyrimidin-7-amines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new treatments for tuberculosis (Sutherland et al., 2022).

  • Corrosion Inhibition

    Additionally, pyrazolo[1,5-a]pyrimidines have shown efficacy as corrosion inhibitors, suggesting applications beyond the biomedical field. They have been evaluated for their performance in protecting C-steel surfaces in acidic environments, demonstrating their potential as additives in protective coatings (Abdel Hameed et al., 2020).

properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-14(2)18-12-19(22-13-17-10-7-11-26-17)25-21(23-18)20(15(3)24-25)16-8-5-4-6-9-16/h4-6,8-9,12,14,17,22H,7,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTURWVZENTXXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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